Product packaging for Imidazo[1,5-a]pyridin-6-amine(Cat. No.:CAS No. 1508379-00-7)

Imidazo[1,5-a]pyridin-6-amine

Cat. No.: B2813948
CAS No.: 1508379-00-7
M. Wt: 133.154
InChI Key: MAQRZYJEPIQSFZ-UHFFFAOYSA-N
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Description

Significance of the Imidazo[1,5-a]pyridine (B1214698) Scaffold in Chemical Research

The imidazo[1,5-a]pyridine core is recognized as a "privileged scaffold" in medicinal chemistry. beilstein-journals.org This term signifies that this particular molecular framework is capable of binding to a variety of biological targets, leading to a broad spectrum of pharmacological activities. beilstein-journals.org The structural features of the imidazo[1,5-a]pyridine system allow for versatile functionalization, enabling the synthesis of a large number of derivatives with distinct properties. rsc.org

The significance of this scaffold is underscored by its presence in numerous biologically active compounds, including natural products and synthetic molecules. beilstein-journals.org For instance, cribrostatin 6, a natural alkaloid isolated from a marine sponge, possesses the imidazo[1,5-a]pyridine core. beilstein-journals.orglew.ro

Derivatives of imidazo[1,5-a]pyridine have been investigated for a wide range of therapeutic applications. researchgate.net These include potential use as:

Anticancer agents researchgate.net

Antiviral compounds imist.ma

Anti-inflammatory drugs imist.ma

Antibacterial agents researchgate.netmdpi.com

Antitubercular agents imist.ma

Agents for the treatment of neurodegenerative diseases like Alzheimer's disease researchgate.netmdpi.comnih.gov

Beyond its pharmaceutical relevance, the imidazo[1,5-a]pyridine scaffold is also important in materials science. rsc.org Its derivatives often exhibit interesting luminescent and photophysical properties, making them candidates for applications in organic light-emitting diodes (OLEDs), fluorescent probes, and sensors. researchgate.netmdpi.commdpi.com The stable and compact nature of this scaffold, combined with its emissive properties, makes it suitable for developing innovative materials. mdpi.com

Overview of Imidazo[1,5-a]pyridine Derivatives and Their Structural Features

Imidazo[1,5-a]pyridine is a fused heterocyclic system where an imidazole (B134444) ring is fused to a pyridine (B92270) ring. The core structure consists of a five-membered imidazole ring and a six-membered pyridine ring sharing a nitrogen atom and an adjacent carbon atom. This fusion results in a bicyclic aromatic system with unique electronic and chemical properties. researchgate.net

The general structure of imidazo[1,5-a]pyridine allows for substitutions at various positions on both the imidazole and pyridine rings. These substitutions are key to the diversity of its derivatives and their wide range of applications. The nature and position of these substituents significantly influence the biological activity, photophysical properties, and chemical reactivity of the resulting compounds. researchgate.net

For instance, the introduction of different functional groups can modulate the electron density of the aromatic system, affecting its ability to interact with biological targets or absorb and emit light. researchgate.net The structural flexibility of the imidazo[1,5-a]pyridine scaffold allows for the design and synthesis of derivatives with tailored properties for specific applications in medicinal chemistry and materials science. rsc.orgresearchgate.net

PropertyDescription
IUPAC Name imidazo[1,5-a]pyridin-6-amine
Molecular Formula C₇H₇N₃
Molecular Weight 133.15 g/mol
CAS Number 1508379-00-7
Physical Form Powder
InChI Key MAQRZYJEPIQSFZ-UHFFFAOYSA-N
InChI 1S/C7H7N3/c8-6-1-2-7-3-9-5-10(7)4-6/h1-5H,8H2

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H7N3 B2813948 Imidazo[1,5-a]pyridin-6-amine CAS No. 1508379-00-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

imidazo[1,5-a]pyridin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3/c8-6-1-2-7-3-9-5-10(7)4-6/h1-5H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAQRZYJEPIQSFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN2C1=CN=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1508379-00-7
Record name imidazo[1,5-a]pyridin-6-amine
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Advanced Synthetic Methodologies for Imidazo 1,5 a Pyridine Systems

Cyclization and Condensation Reactions for Core Scaffold Formation

The formation of the fused imidazole (B134444) ring onto the pyridine (B92270) core is a common and effective strategy for synthesizing imidazo[1,5-a]pyridines. This can be achieved through various cyclization and condensation reactions. rsc.org

A prevalent method for the synthesis of imidazo[1,5-a]pyridines involves the cyclocondensation of 2-(aminomethyl)pyridine precursors with various electrophilic reagents. beilstein-journals.org This approach introduces a new five-membered ring onto the pyridine scaffold. beilstein-journals.org A range of electrophiles have been successfully employed, including carboxylic acids, acyl anhydrides, acyl chlorides, esters, thioamides, and dithionates. beilstein-journals.org

A notable example is the reaction of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes. beilstein-journals.orgbeilstein-journals.org In this method, nitroalkanes are activated by heating in polyphosphoric acid (PPA), converting them into phosphorylated nitronates which are potent electrophiles. beilstein-journals.org The subsequent reaction with 2-(aminomethyl)pyridine proceeds via an initial nucleophilic attack, followed by a 5-exo-trig cyclization and subsequent elimination to afford the imidazo[1,5-a]pyridine (B1214698) product. beilstein-journals.org While the reaction conditions can be harsh, this method provides moderate to good yields and is sensitive to steric factors. beilstein-journals.org

Table 1: Synthesis of Imidazo[1,5-a]pyridines via Cyclocondensation with Nitroalkanes

Entry 2-(aminomethyl)pyridine Derivative Nitroalkane Product Yield (%)
1 2-(aminomethyl)pyridine Nitroethane 1-Methylimidazo[1,5-a]pyridine 65
2 2-(aminomethyl)pyridine 1-Nitropropane 1-Ethylimidazo[1,5-a]pyridine 62
3 2-(aminomethyl)pyridine 1-Nitrobutane 1-Propylimidazo[1,5-a]pyridine 58
4 2-(aminomethyl)quinoline Nitroethane 1-Methylimidazo[1,5-a]quinoline 72

Cycloaddition reactions represent another powerful tool for the construction of the imidazo[1,5-a]pyridine ring system. rsc.org One such approach involves a 1,3-dipolar cycloaddition. For instance, a one-pot reaction between pyridine, 2-bromo-1-phenylethan-1-one, and thiocyanate (B1210189), catalyzed by a basic ionic liquid-supported magnetic nanoparticle catalyst, can produce fused imidazopyridines in excellent yields. ijcce.ac.ir This method is noted for its efficiency, short reaction times, and the use of a recyclable catalyst. ijcce.ac.ir

Oxidative cyclization methods provide a direct route to imidazo[1,5-a]pyridines by forming C-N bonds through an oxidative process. rsc.org A transition-metal-free approach utilizes molecular iodine (I₂) as the oxidant. rsc.org This reaction involves the sp³ C-H amination of 2-pyridyl ketones and alkylamines. rsc.org The I₂-mediated oxidative annulation proceeds efficiently in a one-pot manner and can be performed on a gram scale. rsc.org

Another example is the copper(II)-catalyzed tandem reaction between a pyridine ketone and a benzylamine, which proceeds through a condensation-amination-oxidative dehydrogenation process using oxygen as a clean oxidant to give 1,3-diarylated imidazo[1,5-a]pyridines in excellent yields. organic-chemistry.org

Multi-component reactions (MCRs) offer a highly efficient and atom-economical approach to complex molecules like imidazo[1,5-a]pyridines from simple starting materials in a single step. organic-chemistry.org An efficient three-component coupling of substituted picolinaldehydes, amines, and formaldehyde (B43269) under mild conditions yields imidazo[1,5-a]pyridinium ions. organic-chemistry.org

An electrochemical approach has also been developed for the three-component electrosynthesis of 1-cyano-imidazo[1,5-a]pyridines from pyridine-2-carboxaldehydes, amines, and ammonium (B1175870) thiocyanate (NH₄SCN). rsc.org In this cascade process, NH₄SCN serves as both an electrolyte and a source of the cyanide group. The reaction is believed to proceed through the generation of a cyanating agent, its addition to an imine intermediate, followed by an anodic oxidation and cyclization cascade. rsc.org

Table 2: Three-Component Synthesis of 1-Cyano-imidazo[1,5-a]pyridines

Entry Pyridine-2-carboxaldehyde Amine Product Yield (%)
1 Pyridine-2-carboxaldehyde Benzylamine 3-Benzyl-1-cyanoimidazo[1,5-a]pyridine 78
2 Pyridine-2-carboxaldehyde 4-Methoxybenzylamine 1-Cyano-3-(4-methoxybenzyl)imidazo[1,5-a]pyridine 82
3 6-Methylpyridine-2-carboxaldehyde Benzylamine 3-Benzyl-1-cyano-7-methylimidazo[1,5-a]pyridine 75

Catalytic Approaches in Imidazo[1,5-a]pyridine Synthesis

Catalysis, particularly by transition metals, has significantly advanced the synthesis of imidazo[1,5-a]pyridines by enabling novel bond formations and reaction pathways. semanticscholar.org

Copper catalysts are widely used in the synthesis of imidazo[1,5-a]pyridines. nih.govresearchgate.net Copper(I) catalysis facilitates the direct transannulation of N-heteroaryl aldehydes or ketones with alkylamines via C(sp³)-H amination, using oxygen as the sole oxidant. organic-chemistry.orgnih.gov This method provides a rapid and concise route to multifunctional imidazo[1,5-a]pyridines. organic-chemistry.org Mechanistically, the reaction is thought to involve radical intermediates. nih.gov

A copper/iodine co-catalyzed decarboxylative cyclization of α-amino acids with 2-benzoylpyridines is another effective method for producing 1,3-disubstituted imidazo[1,5-a]pyridines in excellent yields. organic-chemistry.org Additionally, a copper-catalyzed domino reaction involving alcohol oxidation, condensation, and oxidative C-N bond formation has been developed for the synthesis of highly fluorescent imidazo[1,5-a]pyridines from pyridyl alcohols and benzylamines or amino acids. researchgate.net

Table 3: Copper-Catalyzed Synthesis of Imidazo[1,5-a]pyridines

Catalyst System Reactant 1 Reactant 2 Reaction Type Product Type
Cu(I) / O₂ N-heteroaryl aldehyde/ketone Alkylamine Transannulation / C(sp³)-H Amination Multifunctional imidazo[1,5-a]pyridines
Cu(II) / O₂ Pyridine ketone Benzylamine Oxidative Dehydrogenation 1,3-Diarylated imidazo[1,5-a]pyridines
Cu/Iodine 2-Benzoylpyridine α-Amino acid Decarboxylative Cyclization 1,3-Disubstituted imidazo[1,5-a]pyridines

Brønsted and Lewis Acid Catalysis

Brønsted and Lewis acids are fundamental catalysts in organic synthesis, capable of activating substrates towards nucleophilic attack and facilitating cyclization reactions. Their application in the synthesis of Imidazo[1,5-a]pyridines has led to the development of efficient and metal-free methodologies.

A notable example of Lewis acid catalysis is the denitrogenative transannulation of pyridotriazoles with nitriles using boron trifluoride etherate (BF₃·Et₂O). rsc.org The choice of solvent, a combination of dichlorobenzene and dichloroethane, is crucial for achieving quantitative yields of the desired Imidazo[1,5-a]pyridines under these metal-free conditions. rsc.org

In a different approach utilizing a Brønsted acid, Imidazo[1,5-a]pyridines can be prepared via the cyclization of 2-picolylamines with nitroalkanes that are electrophilically activated in the presence of phosphorous acid in a polyphosphoric acid (PPA) medium. semanticscholar.org Although this method requires relatively harsh reaction conditions, it provides a novel route to the Imidazo[1,5-a]pyridine scaffold. semanticscholar.org

Table 3: Brønsted and Lewis Acid Catalyzed Synthesis of Imidazo[1,5-a]pyridines

Reaction Type Catalyst Starting Materials Key Features Ref
Denitrogenative Transannulation BF₃·Et₂O (Lewis Acid) Pyridotriazoles, Nitriles Metal-free; High yields; Solvent combination is critical. rsc.org
Cyclocondensation Polyphosphoric Acid (Brønsted Acid) 2-Picolylamines, Nitroalkanes Electrophilic activation of nitroalkanes; Metal-free. semanticscholar.org

Organocatalytic Methods

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has become a powerful tool in synthetic chemistry, offering an alternative to metal-based catalysts. In the synthesis of Imidazo[1,5-a]pyridines, organocatalytic methods have been developed that proceed under mild and environmentally friendly conditions.

A metal-free, sequential dual oxidative amination of C(sp³)-H bonds under ambient conditions affords Imidazo[1,5-a]pyridines in very good yields. rsc.org This reaction involves two oxidative C-N couplings and one oxidative dehydrogenation process, with the removal of six hydrogen atoms. rsc.org Another organocatalytic approach involves an iodine-mediated sp³ C-H amination reaction for the synthesis of Imidazo[1,5-a]pyridines from 2-pyridyl ketones and alkylamines. rsc.org This one-pot oxidative annulation proceeds efficiently in the presence of sodium acetate. rsc.org

Table 4: Organocatalytic Synthesis of Imidazo[1,5-a]pyridines

Reaction Type Catalyst / Reagents Key Features Ref
Sequential Dual Oxidative Amination Metal-free Ambient conditions; Involves two oxidative C-N couplings and one oxidative dehydrogenation. rsc.org
I₂-mediated sp³ C-H Amination I₂, NaOAc Transition-metal-free; One-pot oxidative annulation. rsc.org

Innovative Reaction Strategies

Beyond the development of novel catalytic systems, the field of organic synthesis is also driven by the discovery of innovative reaction strategies that enable the construction of complex molecules in a more efficient and elegant manner.

Ritter-Type Reactions for Fused Pyridine Analogs

The Ritter reaction, which traditionally involves the reaction of a nitrile with a carbocation source in the presence of a strong acid to form an N-alkyl amide, has been adapted for the synthesis of heterocyclic compounds.

A novel approach for the synthesis of Imidazo[1,5-a]pyridine analogs utilizes an intermolecular Ritter-type reaction between pyridinylmethanol and aryl/alkylnitrile derivatives. This method is catalyzed by a combination of bismuth(III) trifluoromethanesulfonate (B1224126) (Bi(OTf)₃), a Lewis acid, and para-toluenesulfonic acid (p-TsOH·H₂O), a Brønsted acid. The reaction proceeds through the generation of a benzylic carbocation from the pyridinylmethanol, which is then trapped by the nitrile to form a nitrilium ion intermediate. Subsequent intramolecular cyclization with the pyridine ring and rearomatization leads to the formation of the Imidazo[1,5-a]pyridine product. This procedure offers a broad substrate scope and delivers the desired products in moderate to excellent yields.

Table 5: Ritter-Type Reaction for the Synthesis of Imidazo[1,5-a]pyridine Analogs

Starting Materials Catalysts Key Intermediate Key Features Ref
Pyridinylmethanol, Aryl/Alkylnitrile Bi(OTf)₃, p-TsOH·H₂O Nitrilium ion Intermolecular Ritter-type reaction; Broad substrate scope; Moderate to excellent yields.

Denitrogenative Transannulation Reactions

A notable advancement in the synthesis of imidazo[1,5-a]pyridines involves the copper-catalyzed denitrogenative transannulation of pyridotriazoles. This methodology provides an efficient route to the imidazo[1,5-a]pyridine core through a cascade reaction involving aerobic oxidation. acs.orgnih.gov The process utilizes pyridotriazoles and benzylamines, demonstrating good functional group tolerance. acs.orgnih.gov A key advantage of this approach is the use of molecular oxygen from the air as the sole oxidant, which enhances the sustainability of the transformation. acs.org

The reaction proceeds via a ring-opening mechanism of the pyridotriazole, followed by the incorporation of an amine. acs.org This strategy has also been successfully extended to include α-amino acids as starting materials. acs.orgnih.gov In this variation, the reaction proceeds through a decarboxylative oxidative cyclization, further expanding the utility and accessibility of this synthetic route. acs.orgnih.govacs.org The use of readily available and stable α-amino acids presents a significant advantage for synthesizing diverse azaheterocycles. acs.org Another approach involves the use of nitriles with a BF₃·Et₂O catalyst under metal-free conditions, where a specific combination of solvents like dichlorobenzene and dichloroethane is crucial for achieving high yields. organic-chemistry.org

Table 1: Examples of Denitrogenative Transannulation Reactions

ReactantsCatalyst/OxidantProduct TypeRef.
Pyridotriazoles and BenzylaminesCopper-catalyzed / Air (O₂)Imidazo[1,5-a]pyridines acs.orgnih.govacs.org
Pyridotriazoles and Amino AcidsCopper-catalyzed / Air (O₂)Imidazo[1,5-a]pyridines acs.orgnih.govacs.org
Pyridotriazoles and NitrilesBF₃·Et₂OImidazo[1,5-a]pyridines organic-chemistry.org

Dual Oxidative Amination of C(sp³)-H Bonds

A significant innovation in forming the imidazo[1,5-a]pyridine scaffold is the development of a metal-free, sequential dual oxidative amination of C(sp³)-H bonds. organic-chemistry.orgacs.orgnih.gov This method affords imidazo[1,5-a]pyridines in good to excellent yields under ambient conditions. organic-chemistry.orgnih.gov The reaction involves a sequence of two oxidative C-N couplings and one oxidative dehydrogenation, resulting in the removal of six hydrogen atoms. organic-chemistry.orgacs.org

This protocol is distinguished by its operational simplicity and mild reaction conditions, as it does not require expensive transition metals, an inert atmosphere, or dry solvents. acs.org The process often utilizes an iodine catalyst, such as N-iodosuccinimide (NIS) or molecular iodine, in conjunction with an oxidant like tert-butyl hydroperoxide (TBHP). organic-chemistry.orgresearchgate.net The reaction is environmentally friendly, producing only water and alcohol as byproducts. acs.org Mechanistic studies suggest the involvement of a radical pathway. organic-chemistry.org This strategy has proven effective with a broad range of substrates, including benzylamines and amino acids, highlighting its versatility. organic-chemistry.org

Table 2: Key Features of Dual Oxidative Amination of C(sp³)-H Bonds

FeatureDescriptionRef.
Catalyst SystemMetal-free; Iodine-based (e.g., I₂, NIS) organic-chemistry.orgresearchgate.net
Oxidanttert-butyl hydroperoxide (TBHP) organic-chemistry.org
Reaction ConditionsAmbient temperature, atmospheric pressure organic-chemistry.orgacs.org
Key TransformationsTwo oxidative C-N couplings, one oxidative dehydrogenation acs.orgnih.gov
AdvantagesOperational simplicity, no transition metals, environmentally benign acs.org

Reaction Condition Optimization and Process Intensification

Optimizing reaction conditions is crucial for enhancing the efficiency, yield, and scalability of synthetic routes to imidazo[1,5-a]pyridines. Factors such as solvent, temperature, and the use of process intensification technologies like microwave irradiation play a pivotal role.

Influence of Solvents and Temperature

Table 3: Solvent and Temperature Effects on Imidazo[1,5-a]pyridine Synthesis

Reaction TypeOptimal SolventOptimal TemperatureObservationsRef.
Thiol SynthesisDichloromethane0°CTHF and acetone (B3395972) caused precipitation of starting material. lew.roresearchgate.net
Ol SynthesisDichloromethane0°CLower temperatures (-15°C) resulted in lower yields. researchgate.net
Cyclization with NitroalkanesPolyphosphoric acid / Phosphorous acid160°CTemperature increase from 110°C to 160°C significantly improved yield. beilstein-journals.org
Cu-catalyzed AminationDMSON/AEtOAc, EtOH, CH₃CN, and THF gave poor yields. researchgate.net

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a powerful tool for process intensification in the preparation of imidazo[1,5-a]pyridine derivatives. This technique often leads to significantly reduced reaction times, improved yields, and cleaner reaction profiles compared to conventional heating methods. mdpi.comtandfonline.comresearchgate.net For example, a one-pot microwave-assisted protocol for synthesizing pyridylimidazo[1,5-a]pyridine derivatives can yield products in over 80% yield. mdpi.com Similarly, the condensation of 2-aminopyridines with phenacyl bromides can be achieved in as little as 60 seconds with yields up to 99% under microwave irradiation. researchgate.net

Solvent-free microwave-assisted preparations have also been developed, using an oxidant like activated MnO₂, which further enhances the environmental credentials of the synthesis. tandfonline.com Microwave assistance is also crucial in the key step for synthesizing chiral imidazo[1,5-a]pyridine–oxazoline (B21484) ligands, where it facilitates the condensation of a cyano-azolium salt with 2-amino alcohols, achieving moderate to good yields. acs.org

Large-Scale Preparations

The scalability of a synthetic method is a critical factor for its practical application. Several methodologies for imidazo[1,5-a]pyridine synthesis have demonstrated potential for large-scale production. For instance, a transition-metal-free, iodine-mediated sp³ C-H amination has been shown to be conveniently carried out on a gram scale. rsc.org An electrochemical method for synthesizing 3-acyl imidazo[1,5-a]pyridines was successfully scaled up to a 10 mmol scale, indicating its potential for larger preparations. nih.gov Furthermore, a protocol for a 100 g scale synthesis of a key intermediate, (3-chloro-5-(trifluoromethyl)pyridine-2-yl)methanamine, has been developed, which then allows for the large-scale production of the final imidazo[1,5-a]pyridine derivatives. lew.roresearchgate.net These examples highlight the progress towards robust and scalable syntheses of these important heterocyclic compounds.

Stereoselective Synthesis and Chiral Centers in Imidazo[1,5-a]pyridine Scaffolds

The development of stereoselective methods for the synthesis of imidazo[1,5-a]pyridines is of great interest, particularly for applications in medicinal chemistry where chirality can be crucial for biological activity. A significant advancement in this area is the synthesis of a versatile class of N-heterocyclic carbene (NHC) ligands based on an imidazo[1,5-a]pyridine-3-ylidene backbone fused to a chiral oxazoline auxiliary. acs.org

The synthesis of these chiral ligands is modular, allowing for the introduction of various substituents. acs.org The key step involves a microwave-assisted condensation of a cyano-azolium salt with a range of chiral 2-amino alcohols. acs.org These chiral NHC precursors can then be complexed with metals like rhodium. acs.org The resulting chiral rhodium complexes have proven to be effective catalysts in highly enantioselective reactions, such as the hydrosilylation of ketones, achieving up to 93% enantiomeric excess (ee). acs.org This demonstrates the successful incorporation of chiral centers into the imidazo[1,5-a]pyridine framework and their application in asymmetric catalysis. acs.org

Chemical Reactivity and Transformation Mechanisms of Imidazo 1,5 a Pyridin 6 Amine Derivatives

Oxidation and Reduction Reactions

The chemistry of the imidazo[1,5-a]pyridine (B1214698) core is intrinsically linked to oxidation and reduction processes, which are often integral to its synthesis. While reactions involving the oxidation or reduction of a pre-formed Imidazo[1,5-a]pyridin-6-amine are not extensively detailed, the stability and formation of the ring system are highly dependent on such conditions.

Many synthetic routes toward imidazo[1,5-a]pyridines employ oxidative reactions to achieve the final aromatic structure. These methods often involve the removal of six hydrogen atoms through processes like oxidative C-N couplings and oxidative dehydrogenation. organic-chemistry.org For instance, a transition-metal-free approach utilizes molecular iodine (I₂) to mediate oxidative annulation, establishing an sp³ C-H amination pathway. rsc.org Similarly, copper(II)-catalyzed tandem reactions can proceed through a condensation-amination-oxidative dehydrogenation process, using molecular oxygen as a clean oxidant. organic-chemistry.org Electrochemical methods also leverage oxidation; the anodic oxidation of an imine intermediate is a key step in a cascade reaction that leads to cyclization and the formation of 1-cyano-imidazo[1,5-a]pyridines. rsc.org

Conversely, reductive steps can also feature in the synthesis of related imidazopyridine structures. For the isomeric imidazo[4,5-b]pyridines, reductive cyclization using catalysts like tin(II) chloride (SnCl₂) is a viable method for ring formation from precursors such as 2-nitro-3-aminopyridine. nih.gov This process typically involves the reduction of a nitro group followed by intramolecular cyclization. nih.gov The successful synthesis of the imidazo[1,5-a]pyridine ring system under these varied redox conditions highlights the core's general stability once formed.

Protonation Behavior and Electronic Structure Modulation

The protonation behavior of imidazo[1,5-a]pyridine derivatives is dictated by the relative basicity of the nitrogen atoms within the heterocyclic framework. The most basic site and therefore the most favorable for protonation is the unsaturated nitrogen atom within the imidazole (B134444) portion of the ring system. This is consistent with the general principle that imidazole (pKa ≈ 7.0) is more basic than pyridine (B92270) (pKa ≈ 5.2).

Upon protonation in an acidic environment, the electronic structure of the molecule is significantly altered. This modulation of the electron distribution affects its photophysical properties, often leading to observable changes in its absorption and emission spectra. For example, protonation can cause a redshift in the emission spectrum, a phenomenon known as acidochromism. This reversible change in color and emission in response to pH variations is a direct consequence of the altered electronic state of the protonated molecule.

Functional Group Interconversions on the Imidazo[1,5-a]pyridine Core

The imidazo[1,5-a]pyridine core serves as a robust scaffold that allows for a variety of functional group interconversions, enabling the synthesis of a diverse range of derivatives. These transformations can be achieved on the pre-formed heterocyclic system, often by leveraging the reactivity of its C-H bonds.

A notable example is the metal-free C(sp²)-H functionalization, which can be used to insert a methylene (B1212753) group to bridge two imidazo[1,5-a]pyridine molecules. nih.gov This reaction proceeds using formaldehyde (B43269) or other aldehydes as both a solvent and a carbon source, creating a C(sp²)–C(sp³)–H–C(sp²) linkage. nih.gov Furthermore, electrochemical synthesis provides a pathway for direct cyanation at the C1 position. rsc.org In this process, electrochemically generated cyanating reagents add to an imine intermediate, which then undergoes anodic oxidation and cyclization to yield 1-cyano-imidazo[1,5-a]pyridines. rsc.org

The synthesis of derivatives with different functional groups at the C3 position is also well-established. Starting from 2-aminomethyl-3-chloro-5-trifluoromethyl-pyridine, reaction with thiophosgene (B130339) or triphosgene (B27547) leads to the formation of 8-chloro-6-(trifluoromethyl)imidazo[1,5-a]pyridine-3(2H)-thione and its corresponding 3(2H)-one, respectively. researchgate.netlew.ro These reactions demonstrate a direct cyclization-functionalization strategy to install key structural motifs. lew.ro

The following table summarizes selected functional group interconversion reactions on the imidazo[1,5-a]pyridine core.

Starting MaterialReagentsFunctional Group IntroducedPosition
Imidazo[1,5-a]pyridineFormaldehydeMethylene bridgeC-H
Pyridine-2-carboxaldehyde, AmineNH₄SCN (electrochemical)Cyano (-CN)C1
(3-chloro-5-(trifluoromethyl)pyridin-2-yl)methanamineThiophosgeneThione (=S)C3
(3-chloro-5-(trifluoromethyl)pyridin-2-yl)methanamineTriphosgeneCarbonyl (=O)C3

Mechanistic Investigations of Cyclization and Coupling Reactions

The formation of the imidazo[1,5-a]pyridine ring system can be achieved through various synthetic strategies, each with a distinct underlying mechanism. These cyclization and coupling reactions are fundamental to constructing the core heterocycle.

One common pathway is cyclocondensation . A detailed mechanistic rationale for the reaction between 2-(aminomethyl)pyridine and electrophilically activated nitroalkanes proposes an initial nucleophilic attack by the amine onto the activated nitroalkane. beilstein-journals.org This forms an amidinium species, which is primed for a 5-exo-trig cyclization involving the pyridine ring's imine moiety. beilstein-journals.org The subsequent steps involve deprotonation and elimination to yield the final aromatic imidazo[1,5-a]pyridine. beilstein-journals.org

Ritter-type reactions offer another mechanistic route. In this approach, a catalyst like bismuth(III) trifluoromethanesulfonate (B1224126) activates a pyridinylmethanol derivative to form a carbocation. acs.org This cation undergoes nucleophilic addition with a nitrile, leading to a seven-membered nitrilium ion intermediate, which ultimately rearranges and cyclizes to form the imidazo[1,5-a]pyridine structure. acs.org

Iodine-mediated reactions represent a transition-metal-free alternative. These processes often involve an sp³ C-H amination, where molecular iodine facilitates oxidative annulation between a 2-pyridyl ketone and an alkylamine. rsc.org A proposed mechanism for a related reaction involves the formation of an intermediate that reacts with diphenyl disulfide, ultimately eliminating HI to yield the target product. mdpi.com

Multi-component coupling reactions provide an efficient means to construct the ring system in a single step. An efficient three-component coupling of a picolinaldehyde, an amine, and formaldehyde produces imidazo[1,5-a]pyridinium ions under mild conditions. organic-chemistry.org Similarly, copper/iodine co-catalyzed decarboxylative cyclization of α-amino acids with 2-benzoylpyridines is another effective method. organic-chemistry.org

Finally, electrochemical methods employ a unique cascade mechanism. The process is thought to involve the generation of a cyanating reagent, its addition to an imine, followed by a cascade of DMSO-mediated or Shono-type anodic oxidation and subsequent cyclization to form the final product. rsc.org

The following table compares key aspects of these mechanistic pathways.

Mechanism TypeKey IntermediatesDriving Force/Key Step
CyclocondensationAmidinium species, Dihydro-imidazo[1,5-a]pyridin-4-ium ion5-exo-trig cyclization
Ritter-Type ReactionBenzylic carbocation, Nitrilium ionNucleophilic addition of nitrile
Iodine-Mediated ReactionN/AI₂-mediated oxidative C-H amination/annulation
Multi-component CouplingImine/Iminium ionsTandem condensation/cyclization
Electrochemical CascadeImine, Radical speciesAnodic oxidation and cyclization

Structure Property Relationships in Imidazo 1,5 a Pyridine Derivatives Non Biological Focus

Design and Synthesis of Functionalized Derivatives

The functionalization of the imidazo[1,5-a]pyridine (B1214698) core is crucial for tuning its chemical and physical properties. A variety of synthetic strategies have been developed to introduce diverse substituents at different positions of the heterocyclic ring system.

One-pot cyclization reactions represent a straightforward and efficient approach to synthesize imidazo[1,5-a]pyridine derivatives. For instance, a series of fluorophores can be synthesized through a one-pot cyclization between an aromatic ketone and a benzaldehyde in the presence of ammonium (B1175870) acetate and acetic acid. This method allows for the facile introduction of different aromatic and heteroaromatic moieties at the 1- and 3-positions of the imidazo[1,5-a]pyridine ring.

Another powerful strategy for the synthesis of functionalized imidazo[1,5-a]pyridines is the cyclocondensation of 2-(aminomethyl)pyridines with various electrophilic reagents. This method has been successfully employed to prepare a wide range of derivatives by reacting 2-picolylamines with electrophilically activated nitroalkanes in the presence of polyphosphoric acid (PPA) researchgate.netbeilstein-journals.org. The reaction proceeds through the formation of an amidinium intermediate followed by an intramolecular cyclization. The scope of this reaction is broad, allowing for the use of various substituted 2-(aminomethyl)pyridines and nitroalkanes, leading to imidazo[1,5-a]pyridines with diverse substitution patterns beilstein-journals.orgresearchgate.net. The reaction conditions, such as temperature and the ratio of PPA to phosphorous acid, can be optimized to achieve good to excellent yields of the desired products beilstein-journals.org.

Furthermore, C-H functionalization has emerged as a powerful tool for the direct introduction of functional groups onto the imidazo[1,5-a]pyridine scaffold, avoiding the need for pre-functionalized starting materials. These reactions can be mediated by transition metals or performed under metal-free conditions, offering a high degree of atom economy.

The following table summarizes some of the synthetic methods employed for the preparation of functionalized imidazo[1,5-a]pyridine derivatives:

Synthetic Method Starting Materials Reagents and Conditions Key Features
One-pot CyclizationAromatic ketones, BenzaldehydesAmmonium acetate, Acetic acid, RefluxStraightforward, good yields, allows for diverse substitutions at C1 and C3.
Cyclocondensation2-(Aminomethyl)pyridines, NitroalkanesPolyphosphoric acid (PPA), H3PO3, 110-160 °CAccess to a wide range of derivatives, sensitive to steric factors. researchgate.netbeilstein-journals.orgresearchgate.net
Oxidative CyclizationN-2-Pyridylmethyl amidesVilsmeier-type reagentsTraditional method for the synthesis of the imidazo[1,5-a]pyridine core.
C-H FunctionalizationImidazo[1,5-a]pyridinesVarious coupling partners, metal catalysts or metal-free conditionsDirect functionalization, high atom economy.

Impact of Substituents on Photophysical Properties

The photophysical properties of imidazo[1,5-a]pyridine derivatives are highly sensitive to the nature and position of the substituents on the heterocyclic core. By strategically introducing electron-donating or electron-withdrawing groups, it is possible to finely tune their absorption and emission characteristics.

Luminescence and Emission Characteristics (e.g., Quantum Yield, Stokes Shift)

Imidazo[1,5-a]pyridine derivatives are known for their strong fluorescence emission, typically in the blue to green region of the visible spectrum. The quantum yield (Φ) and Stokes shift are two key parameters that are significantly influenced by the substitution pattern.

For example, a series of trifluoromethylated imidazo[1,5-a]pyridine derivatives have been synthesized, and their optical properties investigated. The position of the trifluoromethyl group on the imidazo[1,5-a]pyridine nucleus was found to have a profound effect on the quantum yields, which could be tuned from 13% to 39% in acetonitrile solution and from 10% to 58% in a polymeric matrix, all while maintaining a remarkably large Stokes shift nih.gov. Similarly, the introduction of methoxy substituents can increase the emission quantum yield from 22% to 50% nih.gov.

The coordination of imidazo[1,5-a]pyridine ligands to metal ions, such as Zn(II), can also lead to an enhancement of the quantum yield. This is attributed to an increase in molecular rigidity and a conformational change in the ligand upon complexation, resulting in quantum yields of up to 37% nih.gov.

The following table presents the photophysical data for a selection of substituted imidazo[1,5-a]pyridine derivatives, illustrating the impact of substituents on their luminescent properties.

Compound Substituents Solvent λabs (nm) λem (nm) Stokes Shift (cm-1) Quantum Yield (Φ) Reference
Compound 2 Diphenyl analogToluene-->50000.12 nih.gov
Compound 3 Asymmetrical phenyl/pyridylToluene-->50000.18 nih.gov
Compound 4 Dipyridyl analogToluene-->50000.38 nih.gov

These compounds exhibit a wide Stokes shift, which is a desirable characteristic for applications in fluorescence imaging and optoelectronics as it minimizes self-absorption nih.gov.

Acidochromism and pH-Responsiveness

The presence of nitrogen atoms in the imidazo[1,5-a]pyridine ring system imparts pH-sensitive properties to these molecules. The protonation and deprotonation of these nitrogen atoms can lead to significant changes in the electronic structure and, consequently, in the photophysical properties of the compounds. This phenomenon, known as acidochromism, makes them suitable for applications as fluorescent pH sensors.

For instance, imidazo[1,5-a]pyridine–benzilimidazole conjugated fluorophores exhibit a remarkable on–off–on fluorescence behavior in response to the alternate addition of acid and base rsc.org. In an acidic environment (pH < 4), the nitrogen atom in the imidazo[1,5-a]pyridine ring gets protonated, leading to a redshift in the emission spectrum and a change in color from greenish-yellow to orange. This reversible process allows for the detection of volatile organic compounds with high acidity rsc.org. The protonation alters the intramolecular charge transfer (ICT) characteristics of the molecule, which is responsible for the observed acidochromic behavior.

Aggregation-Induced Emission Phenomena

Aggregation-induced emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent in the aggregated state. This property is highly desirable for various applications, including bio-imaging and chemical sensing.

An aggregation-induced emissive probe for the selective detection of Cu²⁺ ions has been successfully synthesized by incorporating a 1-(pyridine-2-yl)imidazo[1,5-a]pyridine moiety into a tetraphenylethylene (TPE) framework nih.gov. TPE is a well-known AIE-active molecule. The resulting compound is weakly fluorescent in solution but exhibits a significant enhancement in fluorescence upon aggregation. These aggregates were characterized as having a spherical shape with an average size of 90 nm and a fluorescence quantum yield of approximately 23% nih.gov. This AIE behavior is attributed to the restriction of intramolecular rotation (RIR) of the phenyl rings of the TPE unit in the aggregated state, which blocks the non-radiative decay pathways and promotes radiative emission.

Influence of Structural Features on Electrical Characteristics

The electronic properties of imidazo[1,5-a]pyridine derivatives can be modulated by introducing different functional groups, which in turn affects their electrical characteristics. Density functional theory (DFT) calculations are often employed to understand the relationship between the molecular structure and the electronic properties of these compounds.

In a study of imidazo[1,5-a]pyridine–benzilimidazole conjugated fluorophores, DFT and time-dependent DFT (TD-DFT) analyses were used to investigate their electrical properties lew.ro. The arrangement of electron-donating and electron-accepting groups at the ends of an aromatic π-bridge creates a push-pull system that facilitates intramolecular charge transfer (ICT) lew.ro. The highest occupied molecular orbital (HOMO) is predominantly located on the imidazo[1,5-a]pyridine ring, indicating that this region is electron-rich and susceptible to electrophilic attack or protonation. Conversely, the lowest unoccupied molecular orbital (LUMO) is distributed over the benzilimidazole moiety, which acts as the electron-accepting part of the molecule lew.ro.

The HOMO-LUMO energy gap is a crucial parameter that determines the electronic and optical properties of a molecule. By modifying the substituents, it is possible to tune the HOMO and LUMO energy levels and thus the energy gap, which in turn affects the color of the emitted light. For example, the introduction of a tert-butyl group on the phenyl π-linker causes a slight blue-shift in the absorption and emission spectra compared to the unsubstituted analog lew.ro. This is attributed to the steric hindrance induced by the bulky tert-butyl group, which can alter the planarity and rigidity of the molecular structure.

Structure-Reactivity Correlations for Synthetic Applications

The reactivity of the imidazo[1,5-a]pyridine core and the outcome of synthetic transformations are highly dependent on the electronic and steric properties of the substituents present on the ring. Understanding these structure-reactivity relationships is crucial for the rational design of synthetic routes to new derivatives.

In the synthesis of imidazo[1,5-a]pyridines via the cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes, the nature of both the nucleophilic and electrophilic partners plays a significant role in the reaction efficiency. The reaction is sensitive to steric factors, and bulky substituents on either the 2-(aminomethyl)pyridine or the nitroalkane can lead to lower yields researchgate.net. For example, the reaction with α-nitrotoluene proceeds sluggishly, resulting in a low yield of the corresponding 3-phenylimidazo[1,5-a]pyridine researchgate.net.

The scope of the reaction can be extended by modifying the nucleophilicity of the starting amine. For instance, N-tosylated 2-(aminomethyl)pyridine reacts smoothly with various nitroalkanes, albeit at a higher temperature, to afford the corresponding imidazo[1,5-a]pyridines in good yields researchgate.net. This suggests that the electronic properties of the amine can influence its reactivity towards the electrophilically activated nitroalkane.

Furthermore, the choice of reagents and reaction conditions can be tailored to achieve specific outcomes. For example, in the synthesis of 8-chloro-6-(trifluoromethyl)imidazo[1,5-a]pyridin-3-ol and its thio-analog, the reaction of (3-chloro-5-(trifluoromethyl)pyridin-2-yl)methanamine with triphosgene (B27547) or thiophosgene (B130339), respectively, can be optimized by adjusting the solvent, temperature, and reaction time to maximize the yield of the desired product.

Advanced Analytical and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Specific ¹H NMR and ¹³C NMR spectral data, including chemical shifts (δ) and coupling constants (J), for Imidazo[1,5-a]pyridin-6-amine have not been reported in the reviewed scientific literature. While NMR data exists for the parent imidazo[1,5-a]pyridine (B1214698) and various other derivatives, these are not directly applicable to the 6-amino substituted compound. spectrabase.comchemicalbook.com

Mass Spectrometry (MS and HRMS)

Detailed mass spectrometry and high-resolution mass spectrometry (HRMS) data, which would confirm the molecular weight and elemental composition of this compound, are not available in published research.

Infrared (IR) Spectroscopy

Specific IR spectroscopy data, which would identify the characteristic vibrational frequencies of functional groups (such as N-H stretches for the amine group and C=N, C=C stretches of the heterocyclic core) for this compound, have not been documented in the searched literature.

X-ray Crystallography for Molecular Structure Determination

There are no published X-ray crystallographic studies for this compound. Therefore, precise data on its crystal structure, bond lengths, and bond angles are not available. Crystallographic data has been reported for other derivatives of the imidazo[1,5-a]pyridine and imidazo[1,2-a]pyridine systems, but this information cannot be extrapolated to the target molecule. researchgate.netrsc.org

Spectrophotometric Analysis (UV-Vis Absorption and Emission)

The photophysical properties, including UV-Vis absorption and emission spectra (and corresponding λmax values), for this compound have not been characterized in the available scientific literature. While the optical properties of other imidazo[1,5-a]pyridine-based fluorophores are an active area of research, this does not extend to the specific 6-amino derivative. nih.gov

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

There is no specific published research detailing Density Functional Theory (DFT) calculations for Imidazo[1,5-a]pyridin-6-amine. Such studies on related imidazopyridine derivatives typically investigate optimized molecular geometry, vibrational frequencies, and electronic properties to provide a foundational understanding of the molecule's behavior. nih.govnih.gov

Frontier Molecular Orbital (FMO) Analysis

A Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding a molecule's reactivity. youtube.comwikipedia.org The energies of these orbitals and the resulting HOMO-LUMO gap are key indicators of chemical reactivity and kinetic stability. For this compound, specific values for HOMO, LUMO, and the energy gap have not been reported in the literature.

Molecular Electrostatic Potential (MEP) Analysis

Molecular Electrostatic Potential (MEP) maps are valuable for visualizing the charge distribution on a molecule and predicting sites for electrophilic and nucleophilic attack. nih.gov For other imidazo-fused heterocycles, MEP analyses have successfully identified electron-rich and electron-deficient regions. nih.gov However, no MEP analysis has been published specifically for this compound.

Quantum Theory of Atoms in Molecules (QTAIM) and Reduced Density Gradient (RDG)

The Quantum Theory of Atoms in Molecules (QTAIM) and Reduced Density Gradient (RDG) analyses are sophisticated methods used to characterize chemical bonds and non-covalent interactions within a molecule. nih.gov These analyses provide deep insights into the nature of intramolecular forces. To date, no studies have applied QTAIM or RDG methods to investigate the bonding characteristics of this compound.

Analysis of Weak Interactions and Supramolecular Features

The study of weak intermolecular interactions, such as hydrogen bonding and π-π stacking, is fundamental to understanding the solid-state structure and crystal packing of molecules. mdpi.com While research on other imidazo[1,5-a]pyridine (B1214698) derivatives has highlighted the importance of these interactions in forming supramolecular assemblies, a specific analysis for this compound is not available. mdpi.com

Applications in Organic Synthesis and Materials Science

Advanced Materials Development

Fluorescent and Photoluminescent Sensors

Derivatives of the Imidazo[1,5-a]pyridine (B1214698) scaffold are extensively utilized in the development of fluorescent and photoluminescent sensors due to their remarkable photophysical properties. These compounds are characterized by their compact and stable structure, which allows for straightforward chemical modification to tune their emissive properties.

Researchers have synthesized various Imidazo[1,5-a]pyridine-based fluorophores that exhibit significant solvatochromic behavior, meaning their fluorescence emission changes with the polarity of the solvent. This property is particularly useful for creating probes that can sense changes in their local environment. For instance, certain derivatives show a large Stokes shift, which is the difference between the maximum absorption and emission wavelengths, a desirable characteristic for fluorescent probes as it minimizes self-quenching and improves signal-to-noise ratio. nih.govresearchgate.net

One notable application is in the development of pH sensors. The nitrogen atom in the Imidazo[1,5-a]pyridine ring can be protonated in acidic conditions, altering the electronic structure of the molecule and causing a shift in its fluorescence emission. rsc.org This reversible change in fluorescence allows for the detection of pH changes in both solutions and thin films, making them suitable for monitoring volatile organic compounds with acidic properties. rsc.org

Furthermore, these compounds have been investigated as probes for biological membranes. Their compact shape and favorable photophysical properties allow them to intercalate into lipid bilayers, providing insights into membrane dynamics, hydration, and fluidity. nih.govresearchgate.net Studies using liposomes as model membranes have demonstrated the successful integration of these probes into the lipid environment. nih.govresearchgate.net

A specific fluorescent probe based on 2-(2-aminophenyl) imidazo[1,5-a]pyridine has been developed for the rapid detection of phosgene (B1210022). researchgate.net This probe exhibits a significant fluorescence enhancement upon interaction with phosgene, forming a rigid, four-ring-fused structure with a high fluorescence quantum yield. researchgate.net The detection limit for phosgene was reported to be as low as 2.68 nM, highlighting the high sensitivity of this sensor. researchgate.net

Sensor Application Imidazo[1,5-a]pyridine Derivative Sensing Mechanism Key Findings
pH Sensing Imidazo[1,5-a]pyridine–benzilimidazole conjugatesProtonation of the imidazo[1,5-a]pyridine nitrogen in acidic media, altering the electronic structure and emission spectrum.Reversible on-off-on fluorescence behavior with changes in pH, allowing detection of volatile acidic compounds. rsc.org
Membrane Probing Various synthesized imidazo[1,5-a]pyridine-based fluorophoresIntercalation into lipid bilayers, with solvatochromic shifts indicating changes in the membrane environment.Successful intercalation in liposome (B1194612) models, providing data on membrane dynamics and fluidity. nih.govresearchgate.net
Phosgene Detection 2-(2-aminophenyl) imidazo[1,5-a]pyridine-based probePhosgene interacts with both the amino and imidazole (B134444) moieties, forming a highly fluorescent rigid structure.High sensitivity with a detection limit of 2.68 nM and a distinct fluorescence change from faint green to strong blue. researchgate.net

Dyes and Pigments

The inherent luminescent properties of the Imidazo[1,5-a]pyridine core make it a valuable scaffold for the creation of novel dyes and pigments. These compounds are known for their intense emission and the ability to tune their optical properties through chemical modifications. researchgate.net

A series of boron difluoride compounds incorporating 2-(imidazo[1,5-a]pyridin-3-yl)phenols have been synthesized and characterized as blue emissive dyes. mdpi.com These dyes exhibit blue fluorescence in both solution and thin polymeric films, with desirable features such as large Stokes shifts and good fluorescence quantum yields. mdpi.com Theoretical calculations have identified the primary electronic transitions as intra-ligand transitions. mdpi.com

The versatility of the Imidazo[1,5-a]pyridine scaffold allows for the introduction of various substituents, which can significantly influence the photophysical properties of the resulting dyes. nih.gov For example, the strategic placement of electron-donating or electron-withdrawing groups can alter the intramolecular charge transfer (ICT) characteristics, leading to shifts in the emission color. rsc.org This tunability is crucial for designing dyes with specific colors and properties for various applications.

Polymers

The Imidazo[1,5-a]pyridine scaffold has been successfully incorporated into the structure of polymers, particularly coordination polymers, leading to materials with interesting structural and photophysical properties. These polymers leverage the coordinating ability of the nitrogen atoms in the Imidazo[1,5-a]pyridine ring to bind with metal ions.

Beyond coordination polymers, Imidazo[1,5-a]pyridine derivatives have been embedded in thin polymeric films. This approach is often used to prevent the aggregation of the fluorescent molecules, which can lead to quenching of their emission in the solid state. researchgate.net By dispersing the dye molecules within a polymer matrix, their luminescent properties can be preserved, which is important for applications in optoelectronic devices. researchgate.net

Anticounterfeiting Materials

The strong solid-state emission and environmentally sensitive fluorescence of certain Imidazo[1,5-a]pyridine derivatives make them excellent candidates for use in anticounterfeiting materials. These materials rely on unique optical signatures that are difficult to replicate.

Fluorophores based on Imidazo[1,5-a]pyridine–benzilimidazole conjugates have been investigated for their potential in anticounterfeiting applications. rsc.org These materials exhibit strong greenish-yellow emission in the solid state. rsc.org Furthermore, their fluorescence is responsive to acidic and basic vapors, leading to a visible color change. rsc.org This dual-response characteristic (solid-state emission and vapor-phase sensing) provides a robust and secure feature for anticounterfeiting inks and labels.

Agrochemical Applications (Chemical Role)

The Imidazo[1,5-a]pyridine scaffold is recognized as a significant structural component in a number of agrochemicals. organic-chemistry.org While the specific role of Imidazo[1,5-a]pyridin-6-amine in commercial agrochemicals is not extensively detailed in available literature, the broader class of imidazopyridine derivatives has shown promise in this area.

The chemical role of the imidazopyridine scaffold in agrochemicals is often related to its ability to interact with specific biological targets in pests or weeds. The rigid, planar structure of the fused ring system, combined with the potential for diverse functionalization, allows for the design of molecules with high specificity for their target enzymes or receptors.

Future Research Directions and Emerging Paradigms

Development of Green and Sustainable Synthetic Protocols

The development of environmentally benign synthetic methods is a paramount goal in modern chemistry. For the imidazo[1,5-a]pyridine (B1214698) scaffold, several promising "green" approaches have emerged, which could be adapted and optimized for the synthesis of Imidazo[1,5-a]pyridin-6-amine. Future research in this area should focus on minimizing waste, avoiding hazardous reagents, and improving energy efficiency.

Key strategies include the use of milder reaction conditions and the exploration of alternative energy sources. For instance, microwave-assisted organic synthesis has been shown to accelerate reaction times and improve yields for some heterocyclic compounds. The exploration of metal-free catalytic systems is another critical avenue. While various metal-catalyzed reactions for the synthesis of imidazo[1,5-a]pyridines have been reported, the development of protocols that avoid transition metals would reduce cost and toxicity.

A comparative analysis of current synthetic methodologies highlights the trend towards more sustainable practices.

Table 1: Comparison of Synthetic Protocols for Imidazo[1,5-a]pyridine Derivatives

Method Catalyst/Reagents Solvent Advantages Disadvantages
Traditional Condensation Strong acids/bases High-boiling organic solvents Well-established, versatile Harsh conditions, often requires high temperatures, generates waste
Metal-Catalyzed Cyclization Palladium, Copper, Iron Toluene, DMF High efficiency, good functional group tolerance Metal contamination, cost, ligand synthesis
Microwave-Assisted Synthesis Various Green solvents (e.g., ethanol, water) Rapid reaction times, improved yields, energy efficient Specialized equipment required, scalability can be a challenge

Future efforts should aim to develop a one-pot, multicomponent reaction for the synthesis of this compound from readily available starting materials, ideally in a recyclable and non-toxic solvent.

Exploration of Novel Reactivity and Functionalization Pathways

Understanding the inherent reactivity of the this compound core is crucial for the development of new derivatives with tailored properties. The presence of the amino group at the 6-position is expected to significantly influence the electron density and reactivity of the heterocyclic system.

Future research should systematically investigate the electrophilic and nucleophilic substitution patterns of this specific isomer. For instance, the amino group could direct electrophilic aromatic substitution to specific positions on the pyridine (B92270) ring. Conversely, the amino group itself could be a site for further functionalization, such as acylation, alkylation, or conversion to other functional groups.

The exploration of C-H activation and functionalization represents a particularly exciting frontier. Direct C-H functionalization methods would provide a more atom-economical and efficient way to introduce new substituents onto the imidazo[1,5-a]pyridine scaffold, bypassing the need for pre-functionalized starting materials.

Table 2: Potential Functionalization Reactions for this compound

Reaction Type Reagents Potential Products Research Goal
N-Acylation/Sulfonylation Acyl chlorides, sulfonyl chlorides Amides, sulfonamides Modify electronic properties, introduce new functionalities
Electrophilic Aromatic Substitution Halogenating agents, nitrating agents Halogenated, nitrated derivatives Probe reactivity, create intermediates for further synthesis
Cross-Coupling Reactions Boronic acids, organostannanes Arylated, alkylated derivatives Introduce diverse substituents for structure-activity relationship studies

Advanced Material Design through Imidazo[1,5-a]pyridine Scaffolds

The unique photophysical properties of the imidazo[1,5-a]pyridine scaffold make it a promising candidate for the development of advanced materials. Derivatives of this heterocyclic system have been investigated for applications in organic light-emitting diodes (OLEDs), fluorescent sensors, and as components of coordination polymers. acs.orgchemrevlett.com

The introduction of an amino group at the 6-position in This compound is likely to modulate its electronic and photophysical properties. This could lead to materials with enhanced fluorescence quantum yields, tunable emission wavelengths, and improved charge transport characteristics.

Future research in this area should focus on:

Organic Electronics: Synthesizing and characterizing a series of derivatives of this compound with different substituents to tune their HOMO/LUMO energy levels for application in OLEDs and organic photovoltaics.

Chemosensors: Designing and preparing fluorescent probes based on the this compound scaffold for the selective detection of metal ions, anions, and biologically important molecules. mdpi.com

Coordination Polymers and Metal-Organic Frameworks (MOFs): Utilizing this compound as a ligand for the construction of novel coordination polymers and MOFs with interesting topologies and potential applications in gas storage, separation, and catalysis. chemrevlett.com

Integration of Artificial Intelligence and Machine Learning in Compound Design

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery and materials science. arxiv.org These computational tools can be employed to accelerate the design and optimization of new Imidazo[1,5-a]pyridine derivatives with desired properties.

Future research should leverage AI and ML for:

Predictive Modeling: Developing quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models to predict the biological activity, toxicity, and material properties of novel this compound derivatives. nih.gov

Virtual Screening: Employing computational screening techniques to rapidly evaluate large virtual libraries of Imidazo[1,5-a]pyridine-based compounds to identify promising candidates for specific applications. nih.govacs.org

De Novo Design: Utilizing generative models to design novel this compound analogues with optimized properties.

By combining computational approaches with experimental validation, the discovery and development of new functional molecules based on the this compound scaffold can be significantly expedited.

Table 3: Mentioned Compounds

Compound Name

Q & A

Q. What are the optimal synthetic routes for Imidazo[1,5-a]pyridin-6-amine, and how can reaction yields be improved?

Methodological Answer: Synthesis typically involves catalytic methods (e.g., iodine-catalyzed cyclization) or multi-step procedures starting from substituted pyridine precursors. For example, iodine catalysis can facilitate heterocyclic ring formation under mild conditions . To improve yields, optimize solvent polarity (e.g., DMF or ethanol), reaction temperature (80–120°C), and catalyst loading (5–10 mol%). Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) is critical. Reference yields for analogous compounds range from 74% to 79% under optimized conditions .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : Use 1H^1H- and 13C^13C-NMR to confirm regiochemistry and substituent positions. Key signals include aromatic protons (δ 6.8–8.2 ppm) and amine protons (δ 4.5–5.5 ppm) .
  • HRMS : Validate molecular weight (e.g., ESI-HRMS for [M+H]+ ions) with <2 ppm error .
  • HPLC-PDA : Assess purity (>95%) using C18 columns and acetonitrile/water gradients.

Q. How can researchers screen the biological activity of this compound in early-stage studies?

Methodological Answer:

  • Binding Assays : Use surface plasmon resonance (SPR) or fluorescence polarization to measure affinity for target proteins (e.g., kinases or GPCRs). Include positive controls (e.g., ATP for kinases) and triplicate measurements to ensure reproducibility .
  • Cellular Viability Assays : Employ MTT or resazurin assays in cell lines relevant to the hypothesized therapeutic area (e.g., cancer or CNS disorders). IC50_{50} values should be compared to reference compounds .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis and purification steps.
  • Emergency Procedures : In case of inhalation, move to fresh air; for skin contact, wash with soap and water. Maintain SDS documentation (e.g., CAS 26538-77-2 for structural analogs) .
  • Waste Disposal : Neutralize acidic/basic byproducts before disposal in designated chemical waste containers .

Advanced Research Questions

Q. How can computational modeling predict the reactivity and regioselectivity of this compound derivatives?

Methodological Answer:

  • DFT Calculations : Use Gaussian or ORCA software to compute frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps. This identifies nucleophilic/electrophilic sites for functionalization .
  • Molecular Dynamics (MD) : Simulate binding modes with target proteins (e.g., using GROMACS) to prioritize derivatives for synthesis .

Q. How can contradictory binding affinity data across studies be resolved?

Methodological Answer:

  • Assay Standardization : Ensure consistent buffer pH, ionic strength, and temperature. For SPR, normalize ligand density on sensor chips .
  • Meta-Analysis : Apply statistical tools (e.g., ANOVA or Bayesian inference) to compare datasets. Consider orthogonal assays (e.g., ITC vs. SPR) to validate interactions .

Q. What strategies elucidate the reaction mechanisms of this compound synthesis?

Methodological Answer:

  • Isotopic Labeling : Use 13C^{13}C- or 15N^{15}N-labeled precursors to track atom migration during cyclization. Analyze via NMR or mass spectrometry .
  • Kinetic Studies : Monitor reaction progress using in-situ FTIR or HPLC. Fit data to rate equations (e.g., pseudo-first-order) to identify rate-determining steps .

Q. How can multi-step synthesis of complex derivatives be designed to retain core pharmacophores?

Methodological Answer:

  • Retrosynthetic Analysis : Break down target molecules into this compound and functionalized intermediates (e.g., aryl halides for Suzuki couplings).
  • Protecting Groups : Use tert-butoxycarbonyl (Boc) for amine protection during cross-coupling reactions. Deprotect with TFA/CH2_2Cl2_2 post-synthesis .

Q. What experimental designs optimize structure-activity relationship (SAR) studies?

Methodological Answer:

  • Factorial Design : Vary substituent positions (e.g., 3- vs. 6-substitution) and electronic properties (e.g., electron-withdrawing groups) in a 2k^k factorial matrix. Analyze bioactivity data using multiple linear regression .
  • Parallel Synthesis : Use automated liquid handlers to generate derivative libraries (50–100 compounds) for high-throughput screening .

Q. How can the stability of this compound be assessed under physiological conditions?

Methodological Answer:

  • Forced Degradation Studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% H2_2O2_2), and photolytic (UV light) conditions. Monitor degradation via LC-MS and identify breakdown products .
  • Plasma Stability Assays : Incubate with human plasma (37°C, 24h) and quantify parent compound loss using LC-MS/MS. Compare half-life to reference drugs .

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